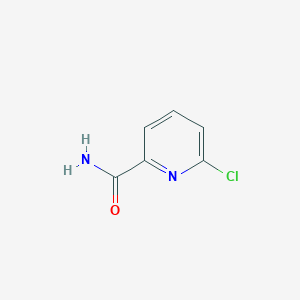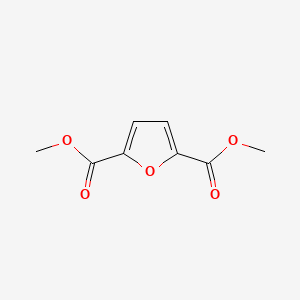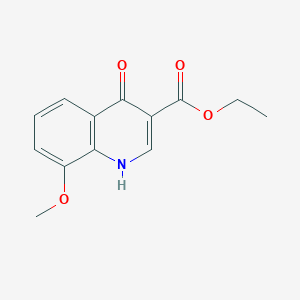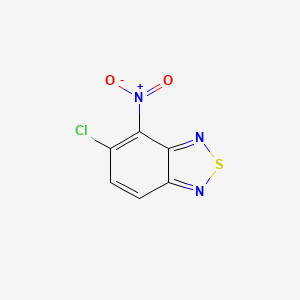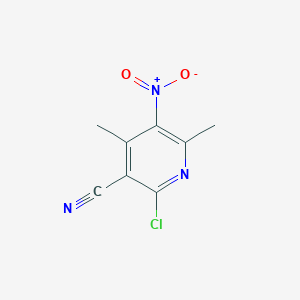![molecular formula C11H8ClNO2 B1347208 8-Cloro-6-metil-[1,3]dioxolo[4,5-g]quinolina CAS No. 50593-65-2](/img/structure/B1347208.png)
8-Cloro-6-metil-[1,3]dioxolo[4,5-g]quinolina
Descripción general
Descripción
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Los derivados de quinolina, incluyendo 8-Cloro-6-metil-[1,3]dioxolo[4,5-g]quinolina, son ampliamente utilizados en química medicinal debido a su amplio rango de actividades farmacológicas. Se ha encontrado que exhiben actividad anticancerígena , antiviral , antimicrobiana , antifúngica , antiinflamatoria , y propiedades antiagregantes plaquetarias , lo que los convierte en valiosos intermediarios de fármacos.
Materiales funcionales avanzados
Muchos derivados de quinolina sirven como componentes clave en materiales funcionales avanzados. Por ejemplo, las sondas fluorescentes a menudo contienen un núcleo basado en quinolina debido a sus excelentes propiedades ópticas .
Aplicaciones fotovoltaicas
Los derivados de quinolina han ganado popularidad en aplicaciones fotovoltaicas de tercera generación. Sus complejos metálicos se están explorando para su uso en células fotovoltaicas debido a sus prometedoras propiedades electrónicas .
Síntesis de productos naturales bioactivos
La modificación química de la quinolina es un enfoque común en el descubrimiento de fármacos, lo que lleva a efectos terapéuticos mejorados. Las quinolinas se encuentran con frecuencia en productos naturales bioactivos debido a su versátil estructura química .
Catálisis y química verde
Los avances recientes en la síntesis de quinolinas resaltan la importancia de crear procesos químicos más ecológicos y sostenibles. Las quinolinas se utilizan en sistemas catalíticos que contribuyen a métodos de síntesis respetuosos con el medio ambiente .
Ciencia de materiales
Los derivados de quinolina son importantes en la ciencia de materiales, donde pueden ajustarse con grupos funcionales y patrones de sustitución para aplicaciones específicas, contribuyendo al desarrollo de nuevos materiales .
Mecanismo De Acción
- Quinoline compounds often exhibit activity against DNA gyrase and topoisomerases, which are essential for DNA replication and repair . These enzymes are potential targets for this compound.
Target of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with DNA gyrase, an essential enzyme involved in DNA replication and transcription . The interaction between 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline and DNA gyrase involves hydrogen bonding with amino acid residues and ion interactions with nitrogen atoms on the quinoline ring . These interactions can inhibit the enzyme’s activity, potentially leading to antimicrobial effects.
Cellular Effects
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification . Additionally, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline has been shown to affect the permeability of cell membranes, potentially altering the uptake and efflux of other molecules .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the target. For instance, the inhibition of DNA gyrase by 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline results in the disruption of DNA replication and transcription, which can have antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and higher temperatures can lead to its degradation, potentially reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is an essential factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and cellular function .
Propiedades
IUPAC Name |
8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGYAMLOKMHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318520 | |
| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-65-2 | |
| Record name | NSC332381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


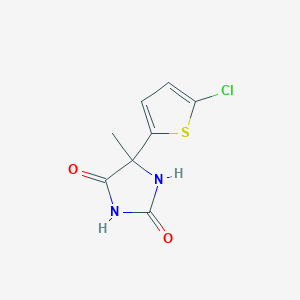


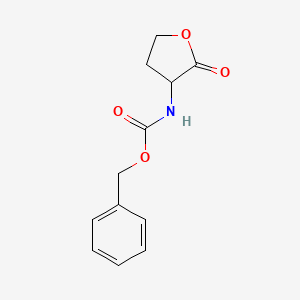

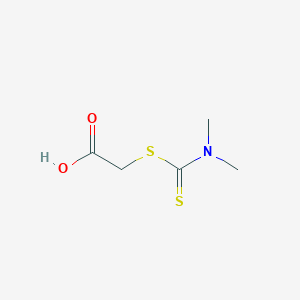
![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)
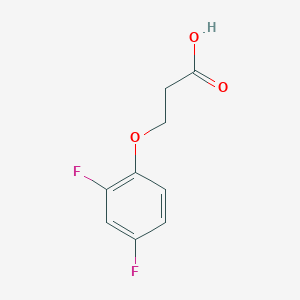
![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)
